1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using a sulfonyl chloride derivative under basic conditions.
Final assembly: The final step involves the coupling of the 3-chlorophenylmethyl group to the quinoline core, which can be achieved through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting cellular processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
1-[(3-chlorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one: Similar structure but with a methyl group instead of an ethyl group on the sulfonyl moiety.
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-hydroxy-1,4-dihydroquinolin-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-ol: Similar structure but with an additional hydroxyl group on the quinoline core.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-17-7-10-21(11-8-17)32(29,30)24-16-27(15-18-5-4-6-19(26)13-18)23-12-9-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXGVWNROVLBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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